2-Fluoro-4-(piperazin-1-YL)benzonitrile
Overview
Description
2-Fluoro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12FN3 It is a heterocyclic compound that contains both a fluorine atom and a piperazine ring attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with piperazine. One common method includes the nucleophilic aromatic substitution reaction where the fluorine atom on the benzene ring is replaced by the piperazine group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The benzonitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can modify the piperazine ring to produce different derivatives .
Scientific Research Applications
2-Fluoro-4-(piperazin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(piperazin-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and specificity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(piperidin-1-yl)benzonitrile
- 4-Fluorobenzonitrile
- 2-Fluoro-4-(morpholin-1-yl)benzonitrile
Uniqueness
2-Fluoro-4-(piperazin-1-yl)benzonitrile is unique due to the presence of both a fluorine atom and a piperazine ring, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the piperazine ring can improve its binding interactions with biological targets .
Properties
IUPAC Name |
2-fluoro-4-piperazin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-11-7-10(2-1-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWPXCGQYKBZHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596018 | |
Record name | 2-Fluoro-4-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204192-45-0 | |
Record name | 2-Fluoro-4-(1-piperazinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204192-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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